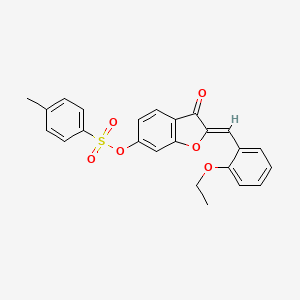

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC16407500

Molecular Formula: C24H20O6S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20O6S |

|---|---|

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | [(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C24H20O6S/c1-3-28-21-7-5-4-6-17(21)14-23-24(25)20-13-10-18(15-22(20)29-23)30-31(26,27)19-11-8-16(2)9-12-19/h4-15H,3H2,1-2H3/b23-14- |

| Standard InChI Key | UQRNIBJFYSQSTC-UCQKPKSFSA-N |

| Isomeric SMILES | CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

| Canonical SMILES | CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |

Introduction

Synthesis of Benzofuran Derivatives

Benzofurans can be synthesized through various methods, including palladium-copper-based catalysts, nickel-based catalysts, rhodium-based catalysts, and Lewis-acid-based catalysis .

-

Palladium-Copper-Based Catalysts: These catalysts are used in intramolecular cyclization reactions to produce benzofuran derivatives. The reaction typically involves copper iodide as a cocatalyst with a palladium complex in a base like triethylamine, resulting in high yields of the target molecules .

-

Nickel-Based Catalysts: Nickel salts combined with ligands like 1,10-phenanthroline are used in acetonitrile to synthesize benzofurans. The process involves reduction with zinc powder and oxidative addition to form nickel intermediates, which then undergo nucleophilic addition and transmetalation .

-

Rhodium-Based Catalysts: These are used for C–H activation and migratory insertion reactions. Rhodium complexes facilitate the synthesis of widely substituted benzofurans in moderate to good yields .

Biological Activities of Benzofuran Derivatives

Benzofurans exhibit a range of biological activities:

-

Antitumor Activity: Some benzofurans have shown significant antiproliferative activity against cancer cell lines. For example, certain derivatives with methyl and methoxy substitutions have demonstrated enhanced potency .

-

Antibacterial Activity: Benzofurans have been explored as potential antibacterial agents due to their ability to inhibit bacterial enzymes .

-

Antioxidative and Anti-inflammatory Activities: These compounds are also known for their antioxidant and anti-inflammatory properties, which make them candidates for therapeutic applications .

Data Table: Synthesis Methods for Benzofuran Derivatives

| Catalyst Type | Reaction Conditions | Yield Range |

|---|---|---|

| Palladium-Copper | CuI, PdCl2, Et3N | 84–91% |

| Nickel-Based | Ni salts, 1,10-Phen, Zn | 23–89% |

| Rhodium-Based | CpRh, TCE | 30–80% |

| Lewis-Acid-Based | Various Lewis acids | 75–91% |

This table summarizes common synthesis methods for benzofuran derivatives, which could serve as a starting point for synthesizing and studying (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume